4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride
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Overview
Description
“4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride” is an organic compound. It is a derivative of benzenesulfonyl chloride, with a trifluoromethyl group attached to the benzene ring .
Synthesis Analysis
This compound may be synthesized via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of certain catalysts to give the corresponding E-vinyl sulfone .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClF3O2S . The structure includes a benzene ring with a trifluoromethyl group and a sulfonyl chloride group attached to it .Physical and Chemical Properties Analysis
This compound is a low melting solid . It has a molecular weight of 244.62 . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Spectral Analysis
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the utility of benzenesulfonyl chloride derivatives in creating compounds with potential biological activities. The process involves several steps, starting from benzenesulfonyl chloride, indicating the versatility of such sulfonamide groups in facilitating complex syntheses. These compounds were further characterized using NMR, IR, and mass spectrometry, showcasing the chemical diversity achievable through this methodology (Khalid et al., 2016).
Polymer Synthesis
Another application of benzenesulfonyl chloride derivatives is in polymer science, where active p-aminobenzenesulfonic acid derivatives were synthesized for the self-polycondensation to poly(p-benzenesulfonamide). This process illustrates the compound's role in creating high-molecular-weight polymers under mild conditions, contributing to materials science and engineering (Saegusa et al., 1987).
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Sulfonamide-based 1,3,4-oxadiazole derivatives synthesized from 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride have demonstrated promising antimicrobial and anti-inflammatory activities. The exploration of these derivatives reveals their potential in addressing bacterial infections and inflammation, showcasing the therapeutic applications of these chemical entities (Kavitha et al., 2019).
Luminescence and Material Science
The luminescence properties of derivatives, such as 2-(2,6-difluorophenyl)-5-(2,6-difluorophenyl)-1,3,4-oxadiazoles, highlight the potential use of these compounds in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials. These applications underscore the role of this compound derivatives in advancing optical and electronic material technologies (Mikhailov et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O3S/c10-19(16,17)6-3-1-5(2-4-6)7-14-8(18-15-7)9(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUBHECEUPLPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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